PHA-767491 - 845714-00-3

PHA-767491

Catalog Number: EVT-341477
CAS Number: 845714-00-3
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” includes a pyrrole ring and a pyridine ring . The chemical formula is C12H11N3O . The average weight is 307.3217 and the monoisotopic weight is 307.11209029 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” include an average weight of 307.3217 and a monoisotopic weight of 307.11209029 . The chemical formula is C12H11N3O .

[(S)-2-(2-Aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one] (89S)

Compound Description: 89S is a potent ATP-mimetic inhibitor of Cdc7 kinase, exhibiting a Ki value of 0.5 nM. [] It demonstrates antitumor activity in vitro, inhibiting the proliferation of various tumor cell lines at submicromolar concentrations. [] Furthermore, 89S significantly reduced tumor growth by 68% in an A2780 xenograft model. []

6-Amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-Dideazaguanine)

Compound Description: This compound is a 3,7-dideazaguanine analog synthesized from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile. [] Unlike 3-deazaguanine, it showed no antitumor, antiviral, or antibacterial properties and was not a substrate for hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase. []

2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones

Compound Description: This group of compounds represents a series of pyrrolo[3,2-c]pyridinone derivatives synthesized via a one-pot tandem aldol condensation/aza-addition reaction. [] The reaction involves 2-methyl-3-carbamoylpyrroles and aldehydes, utilizing ammonium acetate as a promoter in poly(ethylene glycol)-400. []

Methyl 3,5-Diaminothieno[3,2-c]pyridin-4-one-2-carboxylates

Compound Description: This class of compounds, represented as thieno[3,2-c]pyridin-4-ones, was synthesized via a one-pot or stepwise approach involving 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine hydrate. []

Thieno[3,2-c]pyridin-4(5H)-ones

Compound Description: This chemical class encompasses a range of compounds characterized by the thieno[3,2-c]pyridin-4(5H)-one core. Some members of this class exhibit inhibitory activity against BET (bromodomain and extra-terminal domain) proteins. []

Overview

PHA-767491 is a small-molecule inhibitor primarily targeting cell division cycle kinase 7 and cyclin-dependent kinase 9. It has garnered attention for its potential in cancer therapy due to its ability to inhibit DNA replication and induce apoptosis in various cancer cell lines. This compound has been studied extensively in preclinical models, showcasing its effectiveness against several types of tumors.

Source

PHA-767491 was first identified as a dual inhibitor of cell division cycle kinase 7 and cyclin-dependent kinase 9, with significant antitumor activity reported in various studies. It was developed as part of a broader effort to target kinases involved in cell cycle regulation and transcriptional control, which are often dysregulated in cancer.

Classification

PHA-767491 is classified as an ATP-competitive kinase inhibitor. Its primary targets are:

  • Cell Division Cycle Kinase 7: Involved in the initiation of DNA replication.
  • Cyclin-Dependent Kinase 9: Plays a role in transcriptional regulation by phosphorylating RNA polymerase II.
Synthesis Analysis

Methods

The synthesis of PHA-767491 involves several steps typically associated with the creation of small-molecule inhibitors. While specific synthetic routes are proprietary, general methods include:

  1. Chemical Reaction Pathways: Utilizing various organic reactions such as condensation and cyclization to form the core structure.
  2. Purification Techniques: High-performance liquid chromatography is often employed to purify the final product, ensuring high purity levels necessary for biological testing.

Technical Details

The compound's synthesis is optimized to achieve an IC50 value of approximately 10 nM for cell division cycle kinase 7, indicating high potency. The synthesis process must also ensure that the compound retains selectivity, showing minimal inhibition on other kinases.

Molecular Structure Analysis

Structure

PHA-767491 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula is C12H11N3OHClC_{12}H_{11}N_3O\cdot HCl, and it has a molecular weight of approximately 249.7 g/mol.

Data

The structural data can be summarized as follows:

  • Molecular Weight: 249.7 g/mol
  • CAS Number: 942425-68-5
  • InChI Key: IMVNFURYBZMFDZ-UHFFFAOYSA-N
  • SMILES Notation: O=C1NCCC2=C1C=C(C3=CC=NC=C3)N2.Cl
Chemical Reactions Analysis

Reactions

PHA-767491 acts primarily through competitive inhibition of its target kinases, preventing ATP from binding effectively. This inhibition interrupts critical signaling pathways involved in cell proliferation and survival.

Technical Details

The compound's interaction with cell division cycle kinase 7 involves:

  1. Binding Affinity: The compound competes with ATP for binding sites on the kinase.
  2. Impact on Phosphorylation: By inhibiting phosphorylation events essential for DNA replication initiation, PHA-767491 effectively halts cancer cell proliferation.
Mechanism of Action

Process

The mechanism by which PHA-767491 exerts its effects includes:

  1. Inhibition of Kinases: By blocking cell division cycle kinase 7 and cyclin-dependent kinase 9, PHA-767491 prevents the activation of proteins necessary for DNA synthesis.
  2. Induction of Apoptosis: The compound promotes mitochondrial-dependent apoptosis, particularly in quiescent cancer cells, by downregulating the anti-apoptotic protein Mcl-1.

Data

Research indicates that treatment with PHA-767491 leads to:

  • A decrease in Mcl-1 levels.
  • Activation of apoptotic pathways as evidenced by increased Annexin V positivity in treated cells.
Physical and Chemical Properties Analysis

Physical Properties

PHA-767491 is typically presented as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. Key physical properties include:

  • Solubility: Soluble in water (up to approximately 25 mM) and DMSO.

Chemical Properties

The chemical properties relevant to PHA-767491 include:

  • Stability: The compound is stable under standard laboratory conditions but should be stored desiccated at room temperature.
Applications

Scientific Uses

PHA-767491 has significant applications in cancer research due to its dual inhibitory effects on key kinases involved in tumor growth and survival. Its applications include:

  1. Preclinical Cancer Models: Used extensively to evaluate its efficacy against various cancers such as chronic lymphocytic leukemia and multiple myeloma.
  2. Combination Therapies: Studies have shown it can enhance the effectiveness of standard chemotherapy agents when used in combination.
Introduction to PHA-767491: Discovery and Pharmacological Significance

Historical Development of Dual Kinase Inhibitors in Oncology

The evolution of targeted cancer therapies witnessed a paradigm shift with the transition from single-target inhibitors to multi-kinase inhibitors, driven by the need to overcome compensatory signaling pathways and therapeutic resistance. Traditional chemotherapy often failed due to the redundancy in oncogenic pathways, leading to the rational design of agents capable of simultaneous inhibition of multiple kinase nodes. The clinical success of imatinib (BCR-ABL inhibitor) highlighted targeted therapy’s potential but also revealed limitations—relapse due to kinase mutations and pathway reactivation necessitated broader targeting strategies [2].

Dual kinase inhibitors emerged as a solution to co-target synergistic survival pathways. For example, mTOR/PI3K inhibitors like Dactolisib (NVP-BEZ235) were developed to block feedback loops where mTORC1 inhibition activated PI3K signaling. Similarly, inhibitors targeting FLT3/JAK2 (Pacritinib) or SYK/FLT3 (TAK-659) showed enhanced efficacy in acute myeloid leukemia (AML) by disrupting cytokine-mediated resistance [2]. PHA-767491 epitomizes this evolution, designed as a first-in-class dual CDC7/CDK9 inhibitor to perturb DNA replication and transcriptional survival signals concurrently. Its development marked a departure from ATP-competitive single-kinase agents toward mechanistically complementary inhibition [2] [6].

Table 1: Key Dual Kinase Inhibitors in Oncology Development

CompoundPrimary TargetsTherapeutic ContextDevelopment Status
OSI-027mTORC1/mTORC2AML, solid tumorsPhase 1
AZD8055mTORC1/mTORC2Hematologic malignanciesDiscontinued
Dactolisib (NVP-BEZ235)PI3K/mTORAML, lymphomaPhase 1
PacritinibFLT3/JAK2Myelofibrosis, AMLPhase 3
PHA-767491CDC7/CDK9Solid tumors, leukemiaPreclinical/Phase 1

Rationale for Targeting Cdc7 and CDK9 in Neoplastic Pathogenesis

Cdc7 Kinase in DNA Replication: Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase essential for DNA replication initiation. Complexed with its regulatory subunit DBF4, it phosphorylates the MCM2-7 helicase components to activate replication origins. Crucially, Cdc7 is overexpressed in pancreatic, lung, and breast carcinomas, correlating with poor prognosis [9]. Unlike normal cells, cancer cells frequently lack the G1/S "origin activation checkpoint" due to p53 or RB pathway mutations. Thus, Cdc7 inhibition induces lethal S-phase arrest in cancer cells, while normal cells reversibly arrest in G1—exploiting synthetic lethality [3] [9].

CDK9 in Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9), a component of the P-TEFb complex, phosphorylates RNA polymerase II to promote transcriptional elongation. It sustains expression of short-lived anti-apoptotic proteins like Mcl-1, a key resistance factor in leukemia and solid tumors [5]. Mcl-1 overexpression is a common escape mechanism from Bcl-2 inhibitors (e.g., ABT-199), making CDK9 inhibition a rational strategy to disable this survival axis.

Dual Targeting Synergy: The combined inhibition of CDC7 and CDK9 creates a "two-pronged" attack:

  • Replication Stress: CDC7 blockade prevents MCM2 phosphorylation, stalling replication fork firing and causing DNA damage [3].
  • Transcriptional Addiction Disruption: CDK9 inhibition depletes Mcl-1, sensitizing cells to intrinsic apoptosis [1] [5].In hepatocellular carcinoma models, PHA-767491 synergized with 5-fluorouracil by suppressing Chk1 phosphorylation (CDC7 substrate) and Mcl-1 expression (CDK9 target) simultaneously [1].

Table 2: Molecular Consequences of CDC7 and CDK9 Inhibition

TargetPrimary FunctionOncogenic RoleEffect of Inhibition by PHA-767491
CDC7DNA replication initiationOverexpressed; enables replication in checkpoint-deficient cancersS-phase arrest, γH2AX accumulation, replication fork collapse
CDK9Transcriptional elongationSustains Mcl-1/XIAP expression; confers therapy resistanceMcl-1 downregulation, caspase-3 activation, PARP cleavage

Positioning PHA-767491 Within the Landscape of Repurposed Anticancer Agents

PHA-767491 (chemical formula: C₁₂H₁₁N₃O) was initially characterized as a CDC7 inhibitor but later identified as a potent CDK9 antagonist (IC₅₀: 34 nM), enabling mechanistic repurposing beyond its original design [4] [6]. Its repositioning exemplifies the trend of "polypharmacology," where off-target effects are leveraged therapeutically. Key repositioning contexts include:

  • Overcoming Stroma-Mediated Resistance in AML: Bone marrow mesenchymal stromal cells (BMSCs) upregulated Mcl-1 in AML blasts, conferring resistance to cytarabine/daunorubicin and BH3 mimetics. PHA-767491 repressed Mcl-1 transcription via CDK9 inhibition and disrupted DNA replication via CDC7 blockade, re-sensitizing CD34⁺/CD38⁻ leukemic stem cells to therapy [5].
  • Synergy with Conventional Chemotherapeutics: In hepatocarcinoma, PHA-767491 enhanced 5-fluorouracil cytotoxicity by abrogating Chk1-mediated DNA damage repair (CDC7-dependent) and reducing Mcl-1 levels (CDK9-dependent) [1].
  • Exploiting Cell-Cycle Checkpoint Deficiencies: Pancreatic adenocarcinomas exhibit near-universal p53/RB pathway mutations. PHA-767491 induced apoptosis in Capan-1 and PANC-1 cells (sub-G1 fraction: 45–51%) by bypassing the G1 arrest seen in normal cells, validating synthetic lethality [9].

Despite promising preclinical data, early clinical trials of PHA-767491 were discontinued due to immune toxicity (e.g., neutropenia) and bioavailability challenges [6]. However, its repurposing continues in novel contexts:

  • As a chemical probe to dissect DNA replication-transcription conflicts [3].
  • In combination regimens with KRAS inhibitors or PARP inhibitors, where replication stress is therapeutically exploited [7] [8].

Table 3: Repositioning Applications of PHA-767491

Cancer TypeCombination/ContextKey MechanismExperimental Evidence
Hepatocellular Carcinoma5-Fluorouracil↓Chk1 phosphorylation; ↓Mcl-1Synergistic tumor suppression in vivo [1]
Acute Myeloid LeukemiaBMSC co-culture; ABT-737 (BCL-2 inhibitor)Transcriptional repression of Mcl-1Reversion of stroma-mediated resistance [5]
Pancreatic AdenocarcinomaMonotherapyCheckpoint bypass in p53-mutant cellsApoptosis induction (Annexin V⁺: 64–75%) [9]

PHA-767491 exemplifies the potential and challenges of repurposed dual-targeted agents, offering a template for next-generation CDC7/CDK9 inhibitors with improved selectivity and pharmacokinetics.

Properties

CAS Number

845714-00-3

Product Name

PHA-767491

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16)

InChI Key

DKXHSOUZPMHNIZ-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3

Synonyms

PHA 767491
PHA-767491
PHA767491

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.